molecular formula C24H19ClFN3O4 B2993345 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol CAS No. 903190-49-8

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol

Cat. No. B2993345
CAS RN: 903190-49-8
M. Wt: 467.88
InChI Key: GKVUUUWNILJJFB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .

Physical and Chemical Properties The molecular formula of the compound is C24H21N3O4 . The molecular weight is 415.44 . The predicted boiling point is 652.1±65.0 °C and the predicted density is 1.293±0.06 g/cm3 . The predicted pKa is 7.20±0.40 .

Scientific Research Applications

Fluorescence-based pH Sensing

The compound's structural similarity to fluorinated o-aminophenol derivatives, which are used as pH-sensitive probes, suggests potential applications in intracellular pH measurement. These probes are designed for physiological pH ranges and exhibit negligible affinity for other physiological ions, making them useful for biological research (Rhee, Levy, & London, 1995).

Antifungal Applications

Related pyrimidin-amine derivatives show significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. This suggests the compound's potential utility in developing new antifungal agents, with certain derivatives showing more effectiveness than others (Jafar et al., 2017).

Kinase Inhibition for Cancer Treatment

Structurally similar compounds have been identified as potent and selective Met kinase inhibitors, which are relevant in cancer treatment. One such analogue demonstrated tumor stasis in Met-dependent human gastric carcinoma models, highlighting its potential in clinical applications (Schroeder et al., 2009).

Metal Ion Sensing and Characterization

Fluoroionophores based on similar structures have been developed for metal ion sensing. These compounds exhibit specificity in chelating certain metal ions in various solutions, indicating their potential application in metal ion detection and characterization (Hong et al., 2012).

Spin Interaction Studies in Coordination Chemistry

Derivatives of this compound class have been used to study spin interactions in zinc complexes. This research provides insights into the electronic structures and properties of such complexes, which are important in the field of coordination chemistry (Orio et al., 2010).

DNA Cleavage and Catalysis

Copper(II) complexes containing phenolate-type ligands based on similar structures exhibit DNA cleavage abilities. Such compounds can act through hydrolytic and oxidative pathways, indicating their potential application in DNA research and possibly in therapeutic interventions (Peralta et al., 2010).

properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O4/c1-31-14-5-7-15(8-6-14)33-22-12-28-24(27)29-23(22)17-10-9-16(11-21(17)30)32-13-18-19(25)3-2-4-20(18)26/h2-12,30H,13H2,1H3,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVUUUWNILJJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol

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